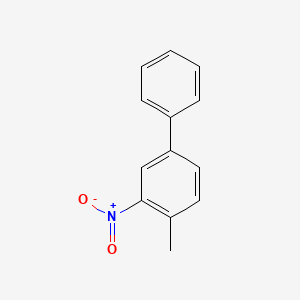

4-Methyl-3-nitro-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Advanced Organic Synthesis and Material Science

The biphenyl scaffold, which consists of two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. rsc.orgnumberanalytics.com This arrangement provides a semi-rigid yet conformationally flexible backbone that is central to the design of a wide array of functional molecules. For many decades, these compounds have been recognized for their importance as intermediates in the synthesis of pharmaceuticals, agricultural products, and natural products. rsc.orgresearchgate.net

In the realm of advanced organic synthesis , biphenyl derivatives are crucial building blocks. researchgate.net Their synthesis, often achieved through cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions, allows for the construction of complex molecular architectures. wikipedia.orgbiosynce.com Many biologically active compounds, including anti-inflammatory and anticancer drugs, feature a biphenyl core, which can influence a drug's solubility, its ability to bind to target proteins, and its metabolic stability. biosynce.comnih.gov

In material science , the biphenyl structure is integral to the development of advanced materials. numberanalytics.comnumberanalytics.com Biphenyls are used in the creation of polymers, dyes, and pigments. numberanalytics.com Their inherent rigidity and chemical stability make them ideal components for liquid crystals, which are essential for display technologies like LCDs. rsc.orgresearchgate.net Furthermore, the electronic properties of biphenyls are harnessed in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and solar cells. rsc.orgontosight.ai

A key stereochemical feature of certain substituted biphenyls is atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. numberanalytics.comnumberanalytics.com This phenomenon can lead to stereoisomers with distinct optical and electrical properties, a factor of great importance in both pharmaceutical and materials science applications. numberanalytics.comnumberanalytics.com

Overview of Nitro- and Methyl-Substituted Aromatic Systems in Contemporary Chemical Research

The properties and reactivity of an aromatic system like biphenyl are significantly modified by the presence of substituents. The nitro (–NO₂) and methyl (–CH₃) groups are two common substituents that impart distinct electronic effects.

The nitro group is a powerful electron-withdrawing group, a property that stems from both resonance and inductive effects. researchgate.netwikipedia.org This strong electron-attracting nature deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. wikipedia.orgnih.gov Conversely, it facilitates nucleophilic aromatic substitution. wikipedia.org The presence of a nitro group can dramatically alter the π-electron structure of an aromatic system, influencing its reactivity and potential applications. researchgate.net Nitroaromatic compounds are synthesized primarily through nitration and are important intermediates in the production of dyes, pharmaceuticals, and explosives. wikipedia.orgnih.gov

In contrast, the methyl group is an electron-donating group. This property influences the reactivity of the aromatic ring in a different manner, typically activating it towards electrophilic substitution. solubilityofthings.com Methyl-substituted aromatic compounds, such as toluene, are widely used as solvents and as precursors in the synthesis of other chemicals. solubilityofthings.com Studies on the effects of methyl substitution on aromatic molecules like benzene (B151609) have shown that it can influence the molecule's electronic decay pathways. acs.org The interplay between electron-donating and electron-withdrawing groups on an aromatic scaffold is a key area of study for tuning the electronic and chemical properties of molecules. nih.gov

Research Context of 4-Methyl-3-nitro-1,1'-biphenyl within Biphenyl Chemistry

Within the vast family of biphenyls, this compound (CAS No: 53812-68-3) serves as a specific example of a dissymmetrically substituted scaffold. nih.govechemi.com This compound incorporates the electron-donating methyl group on one phenyl ring and the electron-withdrawing nitro group on the other. This particular arrangement of substituents creates a molecule with unique electronic and structural characteristics that distinguish it from symmetrically substituted analogues.

The primary role of this compound in chemical research is as a synthetic intermediate or building block. smolecule.com Its structure is valuable for constructing more complex organic molecules that may find use in materials science, such as in the development of conducting polymers or liquid crystals. smolecule.com The synthesis of this and related compounds is often achieved through modern cross-coupling techniques, such as the palladium-catalyzed Suzuki-Miyaura reaction, which allows for the precise joining of the two substituted aryl fragments. smolecule.comorgsyn.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 53812-68-3 nih.govechemi.com |

| Molecular Formula | C₁₃H₁₁NO₂ nih.govechemi.com |

| Molecular Weight | 213.23 g/mol nih.gov |

| Melting Point | 78 °C echemi.com |

| Appearance | Solid |

| XLogP3 | 4.2 nih.govechemi.com |

| Topological Polar Surface Area | 45.8 Ų nih.govechemi.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,1'-Biphenyl, 2-methyl-4'-nitro- |

| 1-(4-methylphenyl)-3-nitrobenzene |

| 2,4,6-trinitrotoluene (TNT) |

| 3,4-Difluoro-3'-nitro-1,1'-biphenyl |

| 3-Methyl-4-nitro-1,1-biphenyl |

| 3'-Nitro-[1,1'-biphenyl]-4-ol |

| 4,4'-dinitrobiphenyl |

| 4,4'-dimethylbiphenyl |

| 4-Bromo-4'-nitro-1,1'-biphenyl |

| 4'-Methyl-2',3-dinitro-[1,1'-biphenyl]-2-ol |

| 4'-Methyl-2',3-dinitro-[1,1'-biphenyl]-4-ol |

| This compound |

| 4-Methyl-3'-nitro-1,1'-biphenyl |

| 4-Methyl-4'-nitro-1,1'-biphenyl |

| 4'-Methyl-3'-nitro-[1,1'-biphenyl]-3-carbaldehyde |

| Benzene |

| Biphenyl |

| Diflunisal |

| Diphenyl ether |

| o-Iodotoluene |

| p,p'-dihydroxybiphenyl |

| p-hydroxybiphenyl |

| Polychlorinated biphenyls (PCBs) |

| Polybrominated biphenyls |

| Telmisartan |

| Toluene |

| Trinitrophenol (picric acid) |

| Trinitroresorcinol (styphnic acid) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

1-methyl-2-nitro-4-phenylbenzene |

InChI |

InChI=1S/C13H11NO2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

CTQRIQAPSQNCAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 3 Nitro 1,1 Biphenyl and Analogues

Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Derivatives

The construction of the biphenyl skeleton is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently and with high selectivity. These methods often rely on the coupling of two aryl fragments.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, and they are widely employed in the synthesis of biphenyl derivatives. biosynce.comacademie-sciences.fr These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. academie-sciences.fr

The Suzuki-Miyaura coupling is a highly favored method for biphenyl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. biosynce.comgre.ac.uk This reaction involves the palladium-catalyzed coupling of an aryl boronic acid or its ester with an aryl halide or triflate. biosynce.com

For the synthesis of substituted biphenyls, including nitro-substituted analogues, the Suzuki-Miyaura reaction offers a high degree of control over the final structure. evitachem.com For instance, the coupling of 4-methylphenylboronic acid with a suitable nitro-substituted aryl halide can yield the desired biphenyl core. A reported protocol for a similar transformation achieved an 85% yield using a palladium catalyst and potassium phosphate (B84403) (K₃PO₄) as a base in toluene. However, challenges can arise, particularly with ortho-nitro substituted arylboronic acids, which are known for their low reactivity and instability in the presence of palladium catalysts. uio.noacs.orgnih.gov Mechanistic studies suggest that obstacles can occur during the transmetalation step when the boronic acid has a nitro group in the 2-position. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield |

| 4-Methylphenylboronic acid | Nitro-substituted aryl halide | Pd catalyst | K₃PO₄ | Toluene | 53% |

| 3-Bromo-4'-nitro-1,1'-biphenyl | Methyl-substituted boronic acid | Pd catalyst | K₃PO₄ | Toluene | 85% |

| Aryl Bromide | Arylboronic Acid | [Pd(OAc)₂] / Ligand | Cs₂CO₃ | 1,4-Dioxane | Good conversions for ortho-substituted biphenyls academie-sciences.fr |

| Aryl Chloride | Arylboronic Acid | [Pd(OAc)₂] / Ligand | Cs₂CO₃ | 1,4-Dioxane | Moderate to good conversions for ortho-substituted biphenyls academie-sciences.fr |

This table presents data on various Suzuki-Miyaura coupling reactions for the synthesis of substituted biphenyls.

Decarboxylative cross-coupling has emerged as a valuable alternative for forming carbon-carbon bonds, utilizing readily available carboxylic acids as coupling partners instead of organometallic reagents. wikipedia.org This method involves the reaction of a carboxylic acid with an organic halide, catalyzed by a transition metal, leading to the formation of a new C-C bond with the extrusion of carbon dioxide. wikipedia.org

Bimetallic systems, particularly those combining palladium and copper, have proven effective for the synthesis of biaryls via decarboxylative coupling. wikipedia.org For example, the heterocoupling of 2-nitrobenzoic acid with 2,6-dimethoxybenzoic acid has been achieved with a [PdCl₂/Cu(OH)₂] catalytic system, affording the biaryl product in significant yields. researchgate.net This approach offers the advantage of using relatively inexpensive and stable starting materials. wikipedia.org

The Ullmann reaction is a classic method for synthesizing symmetrical biaryls through the copper-catalyzed coupling of two aryl halide molecules. biosynce.combyjus.com While traditionally used for homocoupling, modifications have allowed for its application in heterocoupling reactions, though controlling selectivity can be challenging. vanderbilt.edu The reaction typically requires high temperatures, but the use of activated copper powder can facilitate the process. byjus.com

For the synthesis of sterically hindered biphenyls, such as those with multiple ortho substituents, the Ullmann coupling remains an attractive method. vanderbilt.edu For instance, the synthesis of a dinitrobiphenyl was achieved in over 70% yield by the homocoupling of 1-bromo-2-nitro-6-propylthiobenzene in the presence of freshly prepared copper. vanderbilt.edu In some cases, nickel-catalyzed coupling reactions can also be employed, offering very high yields (92-98%) for the preparation of 4-methylbiphenyl (B165694) derivatives.

Electrophilic Aromatic Substitution for Regioselective Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for introducing functional groups onto an aromatic ring. pearson.com The regioselectivity of the substitution is governed by the electronic and steric effects of the substituents already present on the ring.

Nitration of Biphenyl and its Methyl Derivatives

The direct nitration of a pre-formed biphenyl scaffold is a common strategy to introduce a nitro group. The position of nitration is directed by the existing substituents on the biphenyl ring. biosynce.com

In the case of 4-methylbiphenyl, the methyl group is an ortho-, para-directing activator, while the phenyl group is also an activating group. Nitration of 4-methylbiphenyl with nitric acid in acetic acid primarily yields the 4'- and 2'-nitro derivatives, along with some of the 2-nitro isomer. rushim.ru To synthesize 4-Methyl-3-nitro-1,1'-biphenyl, a different strategy is required, as the direct nitration of 4-methylbiphenyl does not favor substitution at the 3-position. A more controlled approach would involve the nitration of a precursor where the desired regiochemistry is enforced. For instance, the nitration of 4-acetylaminobiphenyl (B142796) with nitric acid can lead to the formation of 4-acetylamino-3-nitrobiphenyl. rushim.ru Subsequent modification of the acetylamino group and coupling could then lead to the target molecule.

The reaction conditions, particularly the nitrating agent and solvent, play a crucial role in determining the product distribution. rushim.ru For example, nitration of 3-acetylaminobiphenyl with a mixture of acetic acid, acetic anhydride, and nitric acid gives 3-acetylamino-4-nitrobiphenyl, whereas nitric acid alone yields 3-acetylamino-4'-nitrobiphenyl. rushim.ru In some cases, highly regioselective nitration can be achieved; for example, a highly selective nitration at the 2' position of methyl biphenyl-4-carboxylate was accomplished using 70% nitric acid and acetic anhydride. researchgate.net

| Substrate | Nitrating Agent/Conditions | Major Product(s) |

| 4-Methylbiphenyl | Nitric acid in acetic acid | 4'-nitro and 2'-nitro derivatives rushim.ru |

| 4-Acetylaminobiphenyl | Nitric acid | 4-Acetylamino-3-nitrobiphenyl rushim.ru |

| Methyl biphenyl-4-carboxylate | 70% HNO₃, acetic anhydride | Methyl 2'-nitrobiphenyl-4-carboxylate researchgate.net |

This table summarizes the outcomes of various nitration reactions on substituted biphenyls.

Electrophilic Aromatic Substitution for Regioselective Functionalization

Friedel-Crafts Alkylation and Acylation on Biphenyl Frameworks

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, offers a classical route for the C-C bond formation necessary for building substituted biphenyls. rsc.org This electrophilic aromatic substitution can be categorized into alkylation and acylation, both typically requiring a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). aobchem.commit.edu

In the context of biphenyl synthesis, Friedel-Crafts acylation is often preferred over alkylation due to its avoidance of polyalkylation and carbocation rearrangements. The reaction involves an acyl halide or anhydride, which, upon activation by a Lewis acid, generates a highly electrophilic acylium ion. mit.edu This ion is then attacked by the aromatic ring. For a pre-existing biphenyl, the acylation will be directed by the electronic nature of the substituents present.

While direct Friedel-Crafts synthesis of this compound is not prominently documented, the general principles can be applied to biphenyl precursors. For instance, the acylation of 4-methylbiphenyl would be directed to the positions ortho and para to the activating methyl group. Subsequent nitration would then be directed by both the methyl group and the newly introduced acyl group. However, the strong deactivating nature of a nitro group can impede Friedel-Crafts reactions, making this a challenging approach if a nitrobiphenyl is used as the starting material. mit.edu The use of ionic liquids as catalysts and solvents in Friedel-Crafts processes is a greener alternative that can mitigate some of the environmental concerns associated with traditional Lewis acids. rsc.org

Table 1: General Conditions for Friedel-Crafts Acylation

| Parameter | Conditions |

| Reactants | Aromatic Compound (e.g., Biphenyl), Acyl Halide/Anhydride |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) |

| Solvent | Halogenated Solvents, Carbon Disulfide, or Ionic Liquids |

| Temperature | Varies, often controlled to manage selectivity |

This table represents generalized conditions for Friedel-Crafts acylation reactions.

Reductive Transformations in Nitro-Biphenyl Synthesis

The nitro group in compounds like this compound is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group. This reduction is a critical step in the synthesis of many biologically active molecules and functional materials derived from nitroaromatic precursors. smolecule.com

The catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is a widely used and efficient method for this transformation. This process is generally clean and high-yielding. Another approach involves the use of organophosphorus compounds, like triphenylphosphine, which can achieve reductive deoxygenation of nitro groups, often leading to cyclization in 2-nitrobiphenyls to form carbazoles. mit.edu

Recent advancements have focused on developing milder and more selective reducing systems. For example, organophosphorus catalysts combined with hydrosilanes as terminal reductants can facilitate O-atom transfer reactions, converting nitro compounds to valuable nitrogen-containing molecules. mit.edu These methods offer an alternative to traditional transition-metal catalysis. mit.edu

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

| H₂ / Pd/C | Catalytic hydrogenation; a common and efficient method. |

| Triphenylphosphine (PPh₃) | Used for reductive deoxygenation, can induce cyclization. mit.edu |

| Hydrosilanes / Organophosphorus Catalysts | A modern approach for mild, selective reduction via O-atom transfer. mit.edu |

This table summarizes common reagents for the reduction of nitroaromatic compounds.

Direct Arylation Approaches for Biphenyl Formation

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille couplings, which require the pre-functionalization of both coupling partners. nih.gov This methodology involves the coupling of an aryl halide with an unactivated C-H bond of another aromatic ring, typically catalyzed by a transition metal, most commonly palladium. nih.gov

The development of palladium pincer complexes as catalysts has significantly improved the efficiency and reaction conditions for direct arylation, allowing for lower catalyst loadings and higher yields. nih.gov For the synthesis of a substituted biphenyl like this compound, direct arylation could theoretically involve the coupling of a nitrated aryl halide with 4-methylbenzene (toluene). The regioselectivity of such a reaction would be a critical challenge, influenced by the directing effects of the substituents and the nature of the catalyst. For instance, palladium-catalyzed direct arylation of nitro-substituted heteroarenes has been explored, demonstrating the feasibility of C-H functionalization in the presence of a deactivating nitro group. uni-rostock.deacs.org

Table 3: Key Components in Palladium-Catalyzed Direct Arylation

| Component | Role | Example |

| Aryl Halide | Arylating Agent | 1-Bromo-3-nitrobenzene |

| Arene | C-H substrate | Toluene |

| Catalyst | Facilitates C-H activation and C-C bond formation | Palladium Pincer Complexes, Pd(OAc)₂ nih.gov |

| Ligand | Modifies catalyst activity and selectivity | Phosphines, N-Heterocyclic Carbenes |

| Base | Promotes the reaction | K₂CO₃, Cs₂CO₃ |

This table outlines the typical components involved in a direct arylation reaction for biphenyl synthesis.

Cascade and One-Pot Synthetic Sequences for Substituted Biphenyls

An example of a relevant cascade approach is the Cu/Pd-catalyzed decarboxylative cross-coupling. A detailed procedure for the synthesis of 4-Methyl-2'-nitrobiphenyl, an isomer of the target compound, involves the reaction of potassium 2-nitrobenzoate (B253500) with 4-bromotoluene. orgsyn.org This one-pot process, catalyzed by a combination of a copper(I) complex and a palladium salt, forms the biaryl bond via the extrusion of carbon dioxide. orgsyn.org

Another powerful strategy involves organocatalytic cascade reactions. For instance, functionalized cyclohexenes containing a nitrobiphenyl moiety have been generated through a Michael-Michael cascade reaction, demonstrating the ability to rapidly construct complex chiral structures in a single pot. nih.gov Similarly, aza-Henry/lactamization cascades have been developed for the synthesis of 3-(nitromethyl)isoindolin-1-ones, showcasing the potential for creating nitrogen-containing heterocycles from nitro-functionalized precursors. acs.org

Precursor Design and Intermediate Chemical Transformations

The synthesis of a specifically substituted biphenyl like this compound relies heavily on the strategic design of precursors and the controlled transformation of intermediate compounds. A common and highly effective strategy for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. smolecule.comrsc.org This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide.

For the synthesis of this compound, two primary Suzuki coupling pathways are conceivable:

Reacting 4-methylphenylboronic acid with 1-bromo-3-nitrobenzene.

Reacting (3-nitrophenyl)boronic acid with 4-bromotoluene.

Both routes are viable, and the choice often depends on the commercial availability and stability of the precursors. The reaction conditions, including the choice of palladium catalyst, base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., toluene, THF, DMF), are crucial for achieving high yields.

Once the this compound scaffold is assembled, the nitro and methyl groups serve as handles for further chemical transformations. The nitro group can be reduced to an amine, which can then be diazotized or participate in amide bond formation. smolecule.com The methyl group can be oxidized to a carboxylic acid or halogenated to introduce further functionality. smolecule.com This modular approach allows for the generation of a diverse library of compounds from a single key intermediate.

Exploration of Sustainable and Green Chemistry Methodologies in Biphenyl Synthesis

In recent years, the principles of green chemistry have become increasingly important in guiding the development of synthetic methodologies. ethz.ch The goal is to design processes that are more environmentally benign by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ethz.chnih.govresearchgate.net

For biphenyl synthesis, several green approaches have been explored:

Use of Water as a Solvent: Suzuki-Miyaura couplings have been successfully performed in water using water-soluble catalysts, which significantly reduces the reliance on volatile organic solvents. researchgate.net A metal-free, persulfate-promoted synthesis of substituted biphenyls in water has also been described, offering a greener alternative to metal-catalyzed reactions. nih.gov

Catalyst Recycling: The use of heterogeneous catalysts, such as palladium supported on various materials (e.g., carbon, fullerenes), allows for easier separation from the reaction mixture and potential for recycling, which is both economically and environmentally advantageous. researchgate.netresearchgate.net

Energy Efficiency: The use of microwave irradiation can often accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net Furthermore, developing reactions that proceed at room temperature, as seen in some modern Suzuki couplings, contributes to energy efficiency. researchgate.net

Renewable Resources: Some research explores the use of biomass-derived starting materials, such as triacetic acid lactone, to generate substituted biphenyls, aligning with the principle of using renewable feedstocks. nih.gov

These green chemistry innovations are not only crucial for environmental sustainability but also often lead to more efficient and cost-effective synthetic processes for valuable compounds like this compound and its derivatives. researchgate.net

Elucidation of Molecular and Electronic Structure Through Advanced Computational Chemistry

Quantum Chemical Calculation Methodologies

Quantum chemical calculations provide fundamental insights into the geometric and electronic characteristics of a molecule. These theoretical approaches are essential for understanding the intrinsic properties of "4-Methyl-3-nitro-1,1'-biphenyl".

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For "this compound", DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable molecular geometry. researchgate.netbohrium.comeurjchem.com This process, known as geometry optimization, finds the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum energy state is reached. eurjchem.com

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used for structural characterization. bohrium.comeurjchem.com While DFT includes electron correlation effects, HF theory provides a baseline by approximating the many-electron wavefunction as a single Slater determinant. researchgate.net Comparing the optimized geometry obtained from HF calculations with results from DFT and experimental data (if available) allows for a comprehensive validation of the computed structural parameters. bohrium.comresearchgate.net For molecules like substituted biphenyls, both DFT and HF methods are employed to provide a comparative analysis of bond lengths, bond angles, and dihedral angles. researchgate.netbohrium.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.infoacs.org Conversely, a small energy gap indicates that the molecule is more reactive. eurjchem.comacs.org For "this compound", the presence of the electron-withdrawing nitro group and the electron-donating methyl group influences the energy and localization of these frontier orbitals. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Calculated Value for this compound |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Specific data not available in search results. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Specific data not available in search results. |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Specific data not available in search results. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP map illustrates the charge distribution within the molecule, using a color-coded scheme to represent different potential values. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For "this compound", the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group, indicating these are the most probable sites for electrophilic interactions. The hydrogen atoms of the phenyl rings would exhibit positive potential. This analysis is critical for understanding how the molecule interacts with other charged or polar species. nih.gov

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insight into the distribution of electrons among the atoms. uni-muenchen.dewikipedia.org These charges are calculated based on the contribution of atomic orbitals to the molecular orbitals. wikipedia.org Although sensitive to the choice of basis set, Mulliken charges offer a qualitative understanding of the electronic structure and dipole moment. uni-muenchen.deresearchgate.net

By calculating the Mulliken charges for each atom in "this compound", one can quantify the electron-withdrawing effect of the nitro group and the electron-donating nature of the methyl group. Typically, the oxygen and nitrogen atoms of the nitro group would carry significant negative charges, while the carbon atom attached to the nitro group and adjacent hydrogen atoms would be more positive.

Table 2: Mulliken Atomic Charges

| Atom | Calculated Mulliken Charge (a.u.) for this compound |

|---|---|

| Nitro Group (N, O) | Expected to be negative. Specific data not available in search results. |

| Methyl Group (C, H) | Charges vary. Specific data not available in search results. |

| Biphenyl (B1667301) Carbons | Charges vary. Specific data not available in search results. |

Investigation of Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in the solid state, known as crystal packing, is governed by various intermolecular interactions. ias.ac.in Understanding these forces is essential for crystal engineering and predicting the physical properties of the solid material. For substituted biphenyls, interactions such as van der Waals forces, C-H···π interactions, and potential weak hydrogen bonds dictate how the molecules organize themselves into a crystal lattice. researchgate.netnih.gov

In the crystal structure of related nitro-substituted aromatic compounds, van der Waals forces are often the primary stabilizing interactions. nih.gov The specific arrangement of "this compound" molecules in a crystal would aim to maximize packing efficiency while satisfying these weak intermolecular forces. The study of these phenomena often involves experimental techniques like X-ray crystallography, complemented by computational analyses such as Hirshfeld surface analysis to quantify the different types of intermolecular contacts. researchgate.netiucr.org

Hirshfeld Surface Analysis and Associated Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com For this compound, this analysis maps the regions of close contact between adjacent molecules, highlighting the nature and prevalence of different types of interactions.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Similar Biphenyl Structures

| Interaction Type | Typical Percentage Contribution |

|---|---|

| H···H | > 40% |

| C···H / H···C | ~ 20-30% |

| O···H / H···O | ~ 10-20% |

| C···C | < 5% |

| N···H / H···N | < 5% |

Note: This table represents typical values for functionally similar compounds and illustrates the type of data obtained from Hirshfeld analysis.

Analysis of Hydrogen Bonding, C-H···O, and π-π Stacking Interactions

The stability of the crystal structure of this compound is significantly influenced by a network of non-covalent interactions.

Hydrogen Bonding and C-H···O Interactions : While lacking classical hydrogen bond donors, the molecule can form weak C-H···O intermolecular hydrogen bonds. These interactions occur between the hydrogen atoms of the methyl group or the aromatic rings and the oxygen atoms of the nitro group on a neighboring molecule. The presence and geometry of these bonds are confirmed by short contact distances in the crystal structure and are visualized as distinct spikes on the Hirshfeld fingerprint plot. researchgate.net

π-π Stacking Interactions : π-π stacking is another crucial interaction that contributes to the stability of the crystal packing. mdpi.com This interaction occurs between the aromatic rings of adjacent biphenyl molecules. The presence of π-π stacking is often characterized by parallel or offset arrangements of the phenyl rings with inter-centroid distances typically in the range of 3.5 to 4.2 Å. nih.gov These interactions appear as characteristic features in the fingerprint plots and can be further analyzed using energy framework calculations. scirp.orgnih.gov

Energy Framework and Non-Covalent Interaction (NCI) Reduced Density Gradient (RDG) Analyses in Solid State

To further quantify the energetic aspects of the crystal packing, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, polarization, dispersion, and repulsion components. The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's thickness is proportional to the interaction strength. This provides a clear picture of the packing topology, showing that dispersion forces, particularly from C-H···π and π-π stacking, are often the primary stabilizing forces in the crystal. mdpi.com

The Non-Covalent Interaction (NCI) Reduced Density Gradient (RDG) analysis offers a qualitative visualization of non-covalent interactions in real space. chemrxiv.orgmdpi.com This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. scielo.org.mx The resulting 3D isosurfaces identify different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue or green discs.

Weak, van der Waals interactions (e.g., π-π stacking) are represented by broad, greenish surfaces. researchgate.net

Repulsive, steric clashes are shown as red areas. researchgate.net

This analysis provides an intuitive map of the bonding and non-bonding regions within the molecular assembly. scielo.org.mxnih.gov

Theoretical Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods, particularly DFT, are used to predict spectroscopic data, which can then be compared with experimental results for validation. Calculations of FT-IR and NMR spectra for this compound allow for the assignment of vibrational modes and chemical shifts to specific functional groups and atoms within the molecule. researchgate.net For instance, theoretical vibrational analysis can precisely identify the frequencies corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) group, C-H stretching of the aromatic rings and methyl group, and C=C stretching within the rings. mdpi.com

Global Chemical Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Hardness, Softness)

Global chemical reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Energy Gap (ΔE) : ELUMO - EHOMO. A large energy gap suggests high stability and low reactivity. researchgate.net

Chemical Hardness (η) : (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Softness (S) : 1 / (2η). It is the reciprocal of hardness.

Electronegativity (χ) : (I + A) / 2.

Electrophilicity Index (ω) : χ² / (2η). This index quantifies the ability of a molecule to accept electrons. arxiv.org

For similar nitro-aromatic compounds, the HOMO-LUMO energy gap is typically around 4 eV, indicating good molecular stability. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for a Representative Nitro-Biphenyl Compound

| Descriptor | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.8 eV |

| LUMO Energy | ELUMO | - | ~ -2.8 eV |

| Ionization Potential | I | -EHOMO | ~ 6.8 eV |

| Electron Affinity | A | -ELUMO | ~ 2.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 eV |

| Chemical Hardness | η | (I - A) / 2 | ~ 2.0 eV |

| Chemical Softness | S | 1 / (2η) | ~ 0.25 eV⁻¹ |

| Electronegativity | χ | (I + A) / 2 | ~ 4.8 eV |

| Electrophilicity Index | ω | χ² / (2η) | ~ 5.76 eV |

Note: These values are illustrative, based on DFT calculations for structurally related molecules.

Computational Exploration of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation, like this compound, are candidates for nonlinear optical (NLO) materials. The presence of an electron-donating methyl group and an electron-withdrawing nitro group can lead to a large dipole moment and hyperpolarizability. Computational DFT methods are used to calculate the first-order hyperpolarizability (β), a key parameter for second-harmonic generation. researchgate.net A high β value suggests that the material may have potential applications in optical technologies. mdpi.com The calculations involve determining the molecular dipole moment (μ), polarizability (α), and hyperpolarizability (β) to evaluate the NLO response. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

Advanced Spectroscopic Characterization of 4 Methyl 3 Nitro 1,1 Biphenyl and Analogues

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By measuring the absorption or scattering of electromagnetic radiation, techniques like Fourier Transform Infrared (FTIR), Raman, and Terahertz Time-Domain Spectroscopy (THz-TDS) provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into molecular conformation.

FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The infrared spectrum of 4-Methyl-3-nitro-1,1'-biphenyl is characterized by absorption bands corresponding to the vibrations of its constituent parts: the nitro (NO₂) group, the methyl (CH₃) group, and the substituted biphenyl (B1667301) framework.

The most prominent features in the FTIR spectrum are the strong absorptions from the nitro group. researchgate.net The asymmetric stretching vibration (νₐₛ(NO₂)) typically appears as a strong band in the 1500–1560 cm⁻¹ region, while the symmetric stretching vibration (νₛ(NO₂)) is observed in the 1335–1370 cm⁻¹ range. researchgate.net For the closely related analogue 3-methyl-4-nitro-1,1'-biphenyl, these bands have been experimentally identified. researchgate.net

Vibrations associated with the aromatic rings and the methyl group are also clearly identifiable. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below this threshold, in the 2850-3000 cm⁻¹ range. vscht.cz The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400–1610 cm⁻¹ region. nih.gov Information from the spectrum of 4-methyl-1,1'-biphenyl helps in assigning these framework vibrations.

Table 1: Characteristic FTIR Absorption Bands for this compound (Predicted)

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3000–3100 | C-H Stretch | Aromatic | Medium-Weak |

| 2870–2960 | C-H Stretch | Methyl (CH₃) | Medium-Weak |

| 1500–1560 | Asymmetric Stretch | Nitro (NO₂) | Strong |

| 1450–1610 | C=C Stretch | Aromatic Ring | Medium-Variable |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of biphenyl systems.

The Raman spectrum of this compound would be expected to show several characteristic bands. A key feature in the spectra of substituted biphenyls is the inter-ring C-C stretching mode, which is typically observed as a strong peak around 1285 cm⁻¹. nih.govacs.org This band provides insight into the conformation and electronic coupling between the two phenyl rings. Other significant vibrations include the aromatic C=C stretching modes near 1600 cm⁻¹ and the trigonal "ring breathing" mode of the phenyl rings around 1000 cm⁻¹. researchgate.net

While often weaker in Raman spectra, the symmetric stretching vibration of the nitro group (νₛ(NO₂)) is Raman active and would be expected in the 1335–1370 cm⁻¹ region, corroborating FTIR data. The vibrations of the methyl group, including C-H stretching and bending modes, would also be present.

Table 2: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3065 | C-H Stretch | Aromatic | Medium |

| ~1600 | C=C Stretch | Aromatic Ring | Strong |

| 1335–1370 | Symmetric Stretch | Nitro (NO₂) | Medium |

| ~1285 | Inter-ring C-C Stretch | Biphenyl | Strong |

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique that probes low-frequency molecular vibrations, typically in the range of 0.1 to 10 THz (approximately 3–333 cm⁻¹). nih.gov This region of the electromagnetic spectrum corresponds to the energy of large-amplitude molecular motions, such as intermolecular vibrations in a crystal lattice and intramolecular torsional modes. yale.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound provides a definitive map of the proton environments. The spectrum can be divided into two main regions: the aliphatic region for the methyl protons and the aromatic region for the protons on the biphenyl framework.

The methyl group (CH₃) protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 2.4-2.5 ppm. The exact chemical shift is influenced by its position on the aromatic ring.

The aromatic region, typically between 7.0 and 8.5 ppm, is more complex due to spin-spin coupling between adjacent protons. The protons on the nitrophenyl ring are shifted downfield due to the strong electron-withdrawing effect of the nitro group. The proton ortho to the nitro group is expected to be the most deshielded, appearing as a singlet or a narrow triplet around 8.4 ppm. The other protons on this ring will exhibit complex splitting patterns (multiplets) based on their coupling with neighbors. The protons on the methyl-substituted phenyl ring will appear further upfield within the aromatic region. Analysis of coupling constants (J-values) is crucial for assigning specific protons. For instance, ortho-coupled protons typically show a larger coupling constant (J ≈ 7–9 Hz) compared to meta-coupled protons (J ≈ 2–3 Hz). researchgate.net Data from analogues like 3-methyl-3'-nitro-1,1'-biphenyl and 3-methyl-4'-nitro-1,1'-biphenyl provide a strong basis for these assignments. rsc.org

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| ~8.41 | t | ~2.0 | 1H | H-2 (proton between NO₂ and biphenyl link) |

| ~8.16 | dd | ~8.0, 2.0 | 1H | H-4 (proton ortho to NO₂) |

| ~7.88 | d | ~8.0 | 1H | H-6 (proton ortho to biphenyl link) |

| ~7.57 | t | ~8.0 | 1H | H-5 (proton meta to NO₂) |

| ~7.45 | d | ~8.0 | 2H | H-2', H-6' (protons ortho to methyl group) |

| ~7.25 | d | ~8.0 | 2H | H-3', H-5' (protons meta to methyl group) |

Note: Assignments are predictive and based on analysis of analogous compounds. Numbering assumes the nitrophenyl ring is ring 1 and the methylphenyl ring is ring 1'.

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, 13 distinct signals are expected, corresponding to the 13 carbon atoms in the molecule, assuming free rotation around the biphenyl bond.

The signal for the methyl carbon is found in the upfield region, typically around 21 ppm. rsc.org The aromatic carbons resonate in the range of approximately 120–150 ppm. The chemical shifts are heavily influenced by the substituents. The carbon atom directly attached to the nitro group (C-3) is significantly deshielded and appears far downfield, often near 148 ppm. Quaternary carbons (those without attached protons), such as the carbons at the biphenyl linkage (C-1, C-1') and the substituted carbons (C-3, C-4'), generally show weaker signals. chemguide.co.uk The interpretation of the spectrum relies on comparing the observed shifts with those of known analogues and using predictive models based on substituent chemical shift (SCS) effects. libretexts.org For example, data from 3-methyl-3'-nitro-1,1'-biphenyl and 3'-methyl-2-nitro-1,1'-biphenyl are invaluable for assigning the carbons of the substituted rings. rsc.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148.4 | C-3 (C-NO₂) |

| ~142.6 | C-1 (Quaternary) |

| ~138.5 | C-4' (C-CH₃) |

| ~138.2 | C-1' (Quaternary) |

| ~132.8 | C-6 |

| ~129.5 | C-3', C-5' |

| ~129.1 | C-5 |

| ~127.0 | C-2', C-6' |

| ~124.0 | C-4 |

| ~121.7 | C-2 |

Note: Assignments are predictive. Some ambiguity may exist between closely spaced aromatic signals without further 2D NMR experiments.

Advanced Two-Dimensional NMR Techniques

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, the complexity of substituted biphenyls often leads to overlapping signals in the aromatic region. Advanced two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment. wikipedia.org For this compound, experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity.

A COSY experiment would reveal the coupling relationships between adjacent protons (²J and ³J couplings) within each aromatic ring. For instance, the protons on the methyl-substituted ring and the nitro-substituted ring would show distinct correlation networks. wikipedia.org

HSQC spectroscopy correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon signal based on the known proton shifts. wikipedia.org The methyl carbon, for example, would show a clear correlation with the methyl protons.

The HMBC experiment is crucial for establishing long-range (²J and ³J) correlations between protons and carbons, which helps in piecing together the entire molecular structure. It can confirm the connectivity between the two phenyl rings by showing correlations between protons on one ring and carbons on the other. For axially chiral biphenyls, advanced NMR techniques in chiral liquid crystal solvents can even be used to discriminate between enantiomers.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Type of Information Provided |

|---|---|---|

| COSY | ¹H – ¹H | Reveals proton-proton coupling networks within each phenyl ring. |

| HSQC | ¹H – ¹³C (one bond) | Assigns carbon signals based on their attached protons. |

| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity, including the link between the two rings. |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and, crucially for biphenyls, the torsion (dihedral) angle between the two aromatic rings.

The dihedral angle in substituted biphenyls is a result of the balance between steric hindrance from ortho substituents, which favors a twisted conformation, and electronic conjugation, which favors planarity. In this compound, the absence of ortho substituents suggests a relatively small dihedral angle, though crystal packing forces can significantly influence the final conformation. tandfonline.comtandfonline.com SC-XRD also reveals intermolecular interactions, such as C-H···O or π-π stacking, which govern the crystal packing. researchgate.net

Table 2: Crystallographic Data for an Analogous Substituted Biphenyl Compound

| Parameter | (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one nih.govresearchgate.net |

|---|---|

| Formula | C₂₂H₁₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Biphenyl Dihedral Angle | 38.02 (15)° |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₁₃H₁₁NO₂), the calculated molecular weight is 213.23 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 213. This confirms the molecular formula of the compound. rsc.org

The fragmentation of the molecular ion provides valuable structural clues. Energetically unstable molecular ions break into smaller, charged fragments and neutral radicals. chemguide.co.ukwikipedia.org For nitroaromatic compounds, characteristic fragmentation pathways involve the loss of the nitro group constituents.

Key predicted fragmentation pathways for this compound include:

Loss of a nitro group (NO₂): A peak at m/z 167 (M-46) corresponding to the [C₁₃H₁₁]⁺ cation.

Loss of nitric oxide (NO): A peak at m/z 183 (M-30) corresponding to the [C₁₃H₁₁O]⁺ ion.

Loss of the methyl group (CH₃): A peak at m/z 198 (M-15) corresponding to the [C₁₂H₈NO₂]⁺ cation.

The relative abundance of these fragment ions helps to piece together the structure of the original molecule. whitman.edulibretexts.org The stability of the aromatic rings means that the molecular ion peak is expected to be relatively strong. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 213 | [C₁₃H₁₁NO₂]⁺ | (Molecular Ion, M⁺) |

| 183 | [C₁₃H₁₁O]⁺ | NO |

| 167 | [C₁₃H₁₁]⁺ | NO₂ |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For conjugated aromatic systems like this compound, the spectrum is typically characterized by intense absorptions in the ultraviolet region. These absorptions arise from π → π* transitions associated with the conjugated biphenyl system.

The presence of the nitro group (a chromophore) significantly influences the electronic spectrum. The nitro group has its own characteristic n → π* transition, which is typically of lower intensity and may be observed as a shoulder on the more intense π → π* bands. nih.gov Furthermore, as a strong electron-withdrawing group, the nitro substituent can engage in charge-transfer interactions with the aromatic rings, often causing a red shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted biphenyl. iu.edu The methyl group, being a weak electron-donating group, has a smaller, often bathochromic, effect on the spectrum.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Associated Moiety | Expected Wavelength Region |

|---|---|---|

| π → π* | Conjugated biphenyl system | 200-300 nm |

| n → π* | Nitro group (NO₂) | >300 nm (often low intensity) |

Research Applications and Mechanistic Studies of 4 Methyl 3 Nitro 1,1 Biphenyl

Role as an Organic Synthesis Building Block and Chemical Intermediate

4-Methyl-3-nitro-1,1'-biphenyl is a versatile building block in organic synthesis due to the reactivity of its constituent functional groups. The nitro group, in particular, is a key feature, as it can be readily transformed into other functionalities, most notably an amino group, which opens up a vast array of subsequent chemical modifications. This versatility allows for its use as a foundational element in the construction of diverse and complex molecular structures. frontiersin.orgnih.gov

The strategic placement of the nitro and methyl groups on the biphenyl (B1667301) core makes this compound a valuable precursor for multi-step syntheses. The nitro group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring. A pivotal transformation for this compound is the reduction of the nitro group to an amine (NH2). This resulting amino-biphenyl derivative is a key intermediate that can undergo a wide range of reactions:

Amide Coupling: The amine can react with carboxylic acids or their derivatives to form amides, a common linkage in many biologically active molecules.

Diazotization: The amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a variety of substituents, including halogens, hydroxyl, and cyano groups, through Sandmeyer-type reactions.

Polymerization: The amino-functionalized biphenyl can serve as a monomer or co-monomer in the synthesis of aromatic polymers.

These transformations underscore the role of this compound as a foundational element for building elaborate molecular frameworks relevant to pharmaceuticals and materials science. frontiersin.org

The rigid, rod-like structure of the biphenyl unit is a common feature in liquid crystals. mdpi.com The length and rigidity of the biphenyl core contribute to the formation of mesophases, which are characteristic of liquid crystalline materials. mdpi.comresearchgate.net By modifying this compound, for instance by reducing the nitro group and subsequently adding long alkyl or alkoxy chains, it is possible to design molecules with specific liquid crystalline properties. The methyl group can influence the packing of the molecules in the mesophase, thereby affecting the transition temperatures and the type of liquid crystal phase formed.

In the field of conducting polymers, polyaniline and its derivatives are widely studied for their electrical properties. rjpbcs.commdpi.com The synthesis of these polymers often involves the oxidative polymerization of aniline or its derivatives. rjpbcs.com this compound can be converted into its amino analogue, 4-methyl-3-amino-1,1'-biphenyl. This derivative could then be incorporated into polymer chains, potentially modifying the electronic properties, solubility, and processability of the resulting conducting polymer.

Table 1: Potential Applications in Functional Materials

| Material Class | Synthetic Role of this compound | Key Structural Feature |

| Liquid Crystals | Serves as a precursor to mesogenic molecules after functional group modification. | The rigid biphenyl core is essential for forming liquid crystal phases. mdpi.comresearchgate.net |

| Conducting Polymers | Can be converted to an amino-biphenyl derivative for use as a monomer. | The aromatic amine functionality is key for polymerization into conductive materials like polyaniline. mdpi.com |

Nitroaromatic compounds are fundamental intermediates in the synthesis of dyes and pigments. vipulorganics.comhariharchemicals.comdynasty-chem.com The nitro group is often a precursor to an amino group, which is a critical component of many chromophores (the part of a molecule responsible for its color). Following reduction of the nitro group, the resulting amine can be diazotized and coupled with other aromatic compounds to form intensely colored azo dyes. The specific substitution pattern on the biphenyl rings of this compound would influence the final color and properties, such as lightfastness and solubility, of the resulting dye. Its structure makes it a candidate for research into novel specialty dyes and pigments with tailored characteristics.

Catalytic Applications and Mechanistic Investigations

Beyond its role as a synthetic building block, this compound is a valuable substrate for studying reaction mechanisms, particularly in the context of catalysis. The interplay between the electron-withdrawing nitro group, the electron-donating methyl group, and the biphenyl system provides a platform for investigating substituent effects on reaction rates and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for constructing C-C bonds, including the formation of biaryl compounds. mdpi.comnih.gov In these reactions, an organohalide is coupled with an organoboron compound. While this compound is itself a product of such a coupling, its derivatives (e.g., a halogenated version) can serve as substrates.

The presence of the nitro and methyl groups on the substrate can significantly modulate the catalytic cycle.

Oxidative Addition: The strong electron-withdrawing nature of the nitro group can make the C-Halogen bond more susceptible to oxidative addition to the palladium catalyst, potentially increasing the reaction rate.

Reductive Elimination: The electronic properties of the substituents can also influence the final, product-forming step of reductive elimination.

By studying the kinetics and outcomes of cross-coupling reactions with substrates like halogenated precursors to this compound, researchers can gain insight into how catalyst performance is affected by substrate electronics, leading to the development of more efficient and selective catalytic systems. mdpi.com

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.govresearchgate.net Its influence on the electronic properties of an aromatic ring is profound and can be transmitted through both inductive and resonance effects. researchgate.net

Table 2: Electronic Effects of Substituents

| Substituent | Position on Biphenyl Ring | Electronic Effect | Impact on Aromatic Ring |

| Nitro (-NO2) | 3 | Strong electron-withdrawing (inductive and resonance) | Decreases electron density, making the ring less reactive to electrophilic attack. researchgate.netstackexchange.com |

| Methyl (-CH3) | 4 | Weak electron-donating (inductive and hyperconjugation) | Increases electron density, activating the ring for electrophilic attack. |

In the context of this compound, the nitro group at the 3-position significantly reduces the electron density of the substituted phenyl ring. researchgate.net This deactivation has several consequences for its reactivity in catalytic processes:

Nucleophilic Aromatic Substitution: The reduced electron density makes the ring more susceptible to nucleophilic attack, a reaction that is generally difficult for unsubstituted benzene (B151609) rings. The nitro group can act as an activating group for this type of transformation.

Electrophilic Aromatic Substitution: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution. Any such reaction would be directed away from the nitro-bearing ring or to specific positions dictated by the existing substituents. stackexchange.com

Studying how this compound behaves in various catalytic reactions provides valuable data on how the potent electronic effect of a nitro group competes with and modifies the effect of other substituents, leading to a deeper understanding of aromatic reactivity. researchgate.netacs.org

Environmental Research on Degradation and Transformation Pathways

The environmental impact of synthetic nitroaromatic compounds is a significant area of research due to their widespread use and potential persistence. asm.org The nitro group, being strongly electron-withdrawing, contributes to the chemical stability and recalcitrance of these molecules, making them resistant to oxidative degradation. asm.orgoup.com Understanding the degradation and transformation pathways of compounds like this compound is crucial for assessing their environmental fate.

The biodegradation of nitroaromatic compounds has been a focus of intensive study, with microorganisms evolving new pathways to utilize these synthetic chemicals as sources of carbon, nitrogen, and energy. asm.orgcswab.org These mechanisms can be broadly categorized into aerobic and anaerobic processes.

Under anaerobic conditions, the primary mechanism involves the reduction of the nitro group. nih.govslideshare.net Bacterial nitroreductases, which are typically flavoenzymes, catalyze the NAD(P)H-dependent reduction of the nitro group to corresponding nitroso, hydroxylamino, and ultimately amino derivatives. oup.com While the complete mineralization of a nitroaromatic compound by a single anaerobic strain is uncommon, this initial reduction is a critical step. slideshare.net Some anaerobic bacteria, such as Desulfovibrio and Clostridium species, have demonstrated the ability to reduce nitroaromatic compounds. nih.gov

Under aerobic conditions, microorganisms employ several strategies to degrade nitroaromatics. nih.gov These compounds can serve as growth substrates for various aerobic bacteria. nih.gov The degradation can proceed through:

Oxidative Denitration: Monooxygenase or dioxygenase enzymes can attack the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov Dioxygenases, for instance, can insert two hydroxyl groups into the ring, which precipitates the spontaneous removal of the nitro group. nih.gov

Reductive Pathways: In some cases, the initial step involves the reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, making the ring susceptible to fission. nih.gov

Hydride Addition: Some bacteria can reduce the aromatic ring by adding a hydride ion, forming a hydride-Meisenheimer complex. This complex can then rearomatize by eliminating a nitrite ion. oup.comnih.gov

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also shown the capacity to mineralize various nitroaromatic compounds, indicating their potential for bioremediation strategies. cswab.orgnih.gov While specific studies detailing the bioremediation of this compound are not prevalent, these established mechanisms for nitroaromatic compounds represent the most likely pathways for its biological transformation.

Table 1: General Bioremediation Strategies for Nitroaromatic Compounds

| Degradation Type | Condition | Key Enzymes/Process | Initial Transformation Product |

|---|---|---|---|

| Reductive | Anaerobic | Nitroreductases | Nitroso, Hydroxylamino, or Amino derivatives |

| Oxidative | Aerobic | Monooxygenases, Dioxygenases | Hydroxylated ring, Nitrite release |

| Reductive | Aerobic | Nitroreductases, Rearrangement enzymes | Hydroxylamine, then hydroxylated ring |

| Reductive | Aerobic | Hydride transferases | Hydride-Meisenheimer complex |

Abiotic degradation processes, including photodegradation (photolysis) and other chemical decomposition routes like hydrolysis, are important in determining the environmental fate of organic compounds. Photodegradation involves the breakdown of molecules by light energy. The rate of photodegradation can be influenced by factors such as light intensity and the presence of other substances in the environment. mdpi.com For aromatic compounds, this process often involves the generation of reactive oxygen species that attack the molecule, leading to its decomposition. While general principles of photolysis are well-understood, specific studies on the photodegradation pathways of this compound are limited. Similarly, hydrolysis rates for related structures suggest that transformation via this pathway may be slow under neutral environmental pH conditions. ag.state.mn.us

The environmental fate of a nitroaromatic compound like this compound is governed by its resistance to degradation and its potential for transformation. The electron-withdrawing nature of the nitro group makes the aromatic system electron-deficient, which increases its resistance to electrophilic attack by oxygenases, a common mechanism in aerobic degradation. oup.com This inherent stability contributes to the potential persistence of such compounds in the environment. asm.org

Transformation in the environment would likely proceed through the biotic and abiotic pathways mentioned previously. Biotransformation via microbial action, particularly the reduction of the nitro group under anaerobic conditions or oxidative attack under aerobic conditions, is a key process. nih.govslideshare.net Abiotic transformations may also contribute, although likely to a lesser extent. The ultimate environmental fate depends on the interplay between the compound's inherent stability and the specific environmental conditions that facilitate these degradation mechanisms.

Mechanistic Studies of Biochemical Interactions and Biological Activity

The biological activity of nitroaromatic compounds is intrinsically linked to their chemical structure, particularly the presence of the nitro group. This functional group can act as both a pharmacophore and a toxicophore, mediating interactions with biological systems through various mechanisms. researchgate.net

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a specific biological target, such as an enzyme or receptor. While direct docking studies for this compound are not widely reported, research on structurally similar nitrobiphenyls provides insight into potential molecular targets and interactions.

For example, molecular docking studies have been performed on isomers and derivatives of nitrobiphenyl compounds to evaluate their potential as therapeutic agents. These studies have explored interactions with targets such as Type-II topoisomerase, a potential anticancer target. researchgate.neteurjchem.com Other research has investigated the binding of biphenyl derivatives to the cyclooxygenase (COX-2) active site, relevant for anti-inflammatory activity. semanticscholar.org Docking studies on halogenated biphenyls have also been used to assess their inhibitory potential against fungal enzymes like Cytochrome-P450-14alpha-sterol demethylase. researchgate.net These studies suggest that the biphenyl scaffold can fit into various enzyme active sites, and the specific substituents, like the nitro and methyl groups, would dictate the binding affinity and selectivity.

Table 2: Examples of Molecular Docking Studies on Related Biphenyl Compounds

| Compound Studied | Molecular Target | PDB ID | Potential Application |

|---|---|---|---|

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | Type-II topoisomerase | 1JIJ | Anticancer |

| Biphenyl Pyrazoline Derivatives | Breast Cancer Protein | 1OQA | Anticancer |

| Di-ortho-Substituted Halogenated Biphenyls | Cytochrome-P450-14alpha-sterol demethylase | 1EA1 | Antifungal |

The biological activity of nitro-containing compounds is often mediated by the electrochemical properties of the nitro group. nih.gov A widely accepted mechanism involves the intracellular reduction of the nitro group. researchgate.net This process can generate reactive intermediates, such as nitroso and superoxide species, which are toxic to cells. researchgate.net These reactive species can covalently bind to essential biomolecules like DNA, leading to nuclear damage and cell death. nih.gov

Furthermore, the strong electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule. mdpi.com This can facilitate non-covalent interactions, such as hydrogen bonding and pi-stacking, with amino acid residues within the active sites of proteins and enzymes, potentially altering their function. researchgate.net The nitro group's ability to undergo reduction reactions can also lead to oxidative stress within cells, disrupting normal cellular pathways. mdpi.com While specific pathway analyses for this compound are not detailed, these general mechanisms of action for nitroaromatic compounds provide a framework for understanding its potential biological and biochemical interactions.

Enzyme-Mediated Biotransformation and Metabolic Pathways

The biotransformation of this compound is anticipated to proceed through metabolic pathways common to nitroaromatic compounds and biphenyl structures. While specific studies on this particular molecule are not extensively documented, the metabolic fate can be inferred from related compounds. The primary enzymatic reactions involved are expected to be Phase I reactions, such as oxidation and reduction, followed by Phase II conjugation reactions to facilitate excretion. nih.govmhmedical.com

Key metabolic transformations likely involve the nitro group and the aromatic rings. The nitro group can undergo reduction, a critical activation step for many biological activities of nitroaromatic compounds. encyclopedia.pub This reduction is often mediated by nitroreductase enzymes and can proceed through several intermediates, including nitroso and hydroxylamino derivatives.

Simultaneously, the biphenyl structure is susceptible to oxidation by cytochrome P450 (CYP) enzymes. nih.gov This can lead to the formation of hydroxylated metabolites on either of the phenyl rings. The presence of the methyl group on one ring and the nitro group on the other influences the regioselectivity of this hydroxylation. Following initial oxidation or reduction, the resulting metabolites can undergo further biotransformation through conjugation with endogenous molecules such as glucuronic acid or sulfate, a process that increases water solubility and aids in elimination from the body. nih.govmhmedical.com

Table 1: Postulated Enzyme-Mediated Biotransformation Pathways of this compound

| Metabolic Pathway | Enzyme Family | Potential Metabolites | Significance |

| Nitroreduction | Nitroreductases | 4-Methyl-3-nitroso-1,1'-biphenyl, 4-Methyl-3-hydroxylamino-1,1'-biphenyl, 4-Methyl-3-amino-1,1'-biphenyl | Activation of the molecule, potentially leading to toxic or biologically active intermediates. encyclopedia.pub |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives of this compound | Detoxification pathway, increases polarity for excretion. nih.gov |

| Conjugation | UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and sulfate conjugates of hydroxylated metabolites | Facilitates rapid excretion of metabolites. |

Structural Requirements for Modulating Biochemical Processes

The biological activity of this compound and related compounds is intrinsically linked to their specific structural features. The modulation of biochemical processes such as antimicrobial, antifungal, and anti-inflammatory activities is dependent on the presence and positioning of key functional groups.

Antimicrobial and Antifungal Activity:

The antimicrobial and antifungal properties of nitroaromatic compounds are often attributed to the nitro group. encyclopedia.pub For these activities to be exerted, the nitro group typically needs to be metabolically activated through reduction. encyclopedia.pub This process, carried out by microbial nitroreductases, generates reactive intermediates like nitroso and hydroxylamino species, which can induce cellular damage by covalently binding to DNA and other macromolecules, leading to cell death. encyclopedia.pub

Anti-inflammatory Activity:

The anti-inflammatory potential of nitro-containing compounds can be mediated through various mechanisms. One significant pathway involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov NF-κB is a key regulator of the inflammatory response, and its inhibition can suppress the expression of pro-inflammatory genes. The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. youtube.comyoutube.com The structural features of this compound, particularly the nitro group, may contribute to its ability to modulate these inflammatory pathways. For instance, a nitro-derivative of flurbiprofen has been shown to inhibit NF-κB activity. nih.gov

Table 2: Structure-Activity Relationship for Biochemical Modulation

| Biochemical Process | Key Structural Feature | Mechanistic Role |

| Antimicrobial/Antifungal Activity | Nitro Group | Bioactivation via reduction to reactive intermediates that damage cellular macromolecules. encyclopedia.pub |

| Biphenyl & Methyl Group | Provide lipophilicity for cell penetration. | |

| Anti-inflammatory Activity | Nitro Group | Potential inhibition of NF-κB signaling pathway and modulation of COX enzyme activity. nih.govyoutube.com |

| Biphenyl Scaffold | Provides a core structure for interaction with biological targets. |

Structure Property and Structure Reactivity Relationships Within Biphenyl Derivatives

Influence of Substituent Position and Electronic Nature (Methyl, Nitro) on Molecular and Electronic Properties

The molecular and electronic characteristics of 4-Methyl-3-nitro-1,1'-biphenyl are determined by the electronic nature and position of its methyl and nitro substituents on the biphenyl (B1667301) framework. These groups exert distinct inductive and resonance effects that modulate the electron density distribution across the molecule.

The nitro group (-NO2) is a potent electron-withdrawing group. svedbergopen.com It deactivates the aromatic ring to which it is attached through two primary mechanisms: a strong inductive effect (-I) and a significant resonance effect (-M or -R). rsc.orgquora.com The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the ring through the sigma bond framework. The resonance effect withdraws pi-electron density from the ring, which is most pronounced when the nitro group is at the ortho or para position. youtube.com In this compound, the nitro group is in the meta position relative to the biphenyl linkage. Consequently, its electron-withdrawing influence on the adjacent phenyl ring is primarily through the inductive effect, as the resonance effect does not extend to the ring's point of attachment. This withdrawal of electron density generally leads to a lowering of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. doaj.orgichem.mdichem.md

Conversely, the methyl group (-CH3) is an electron-donating group. It exerts a weak positive inductive effect (+I), pushing electron density into the aromatic ring. lumenlearning.com This effect increases the nucleophilicity of the ring, making it more reactive in electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609). lumenlearning.com In the subject compound, the methyl group is at the 4'-position (para) on the second phenyl ring, where its electron-donating effect effectively increases the electron density of that ring.

Table 1: Influence of Substituents on the Electronic Properties of Biphenyl Derivatives

| Property | Effect of -NO2 Group (Electron-Withdrawing) | Effect of -CH3 Group (Electron-Donating) | Combined Effect in this compound |

| Electron Density on Ring | Decreases (Deactivating) lumenlearning.com | Increases (Activating) lumenlearning.com | Asymmetrical distribution; lower on the nitro-substituted ring. |

| HOMO Energy Level | Generally Lowered doaj.orgichem.md | Generally Raised | Expected to be intermediate, influenced by both groups. |

| LUMO Energy Level | Generally Lowered doaj.orgichem.md | Minor effect, slightly raised | Primarily lowered due to the strong effect of the nitro group. |

| HOMO-LUMO Gap | Reduced | Minor effect | Expected to be reduced compared to unsubstituted biphenyl. |

| Reactivity (EAS) | Decreased lumenlearning.com | Increased lumenlearning.com | The nitro-substituted ring is deactivated; the methyl-substituted ring is activated. |

Stereochemical Aspects of Biphenyl Systems: Atropisomerism and Axial Chirality